1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione
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Overview
Description
1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione is a complex organic compound that features two octahydroisoquinoline groups attached to a dodecane backbone with ketone functionalities at both ends
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione typically involves multi-step organic reactions. One possible route includes:
Formation of Octahydroisoquinoline: Starting from isoquinoline, hydrogenation under high pressure and temperature in the presence of a catalyst such as palladium on carbon (Pd/C) can yield octahydroisoquinoline.
Attachment to Dodecane Backbone: The octahydroisoquinoline can be reacted with a dodecane derivative, such as 1,12-dibromododecane, under nucleophilic substitution conditions to form the desired product. This step may require a base such as potassium carbonate (K2CO3) and an appropriate solvent like dimethylformamide (DMF).
Oxidation to Ketone: The final step involves the oxidation of the intermediate to introduce the ketone functionalities. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone groups can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigation as a potential therapeutic agent due to its structural features.
Industry: Use in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of ketone groups and the rigid structure provided by the octahydroisoquinoline moieties could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,12-Diaminododecane: Similar backbone but with amine groups instead of octahydroisoquinoline.
1,12-Dodecanedione: Lacks the octahydroisoquinoline groups.
Octahydroisoquinoline derivatives: Compounds with similar structural motifs but different substituents.
Uniqueness
1,12-Di(octahydroisoquinolin-2(1H)-yl)dodecane-1,12-dione is unique due to the combination of the long dodecane backbone with the bulky octahydroisoquinoline groups and the presence of ketone functionalities. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Properties
CAS No. |
820251-66-9 |
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Molecular Formula |
C30H52N2O2 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
1,12-bis(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)dodecane-1,12-dione |
InChI |
InChI=1S/C30H52N2O2/c33-29(31-21-19-25-13-9-11-15-27(25)23-31)17-7-5-3-1-2-4-6-8-18-30(34)32-22-20-26-14-10-12-16-28(26)24-32/h25-28H,1-24H2 |
InChI Key |
XKCYUNLHLLETHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CN(CCC2C1)C(=O)CCCCCCCCCCC(=O)N3CCC4CCCCC4C3 |
Origin of Product |
United States |
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